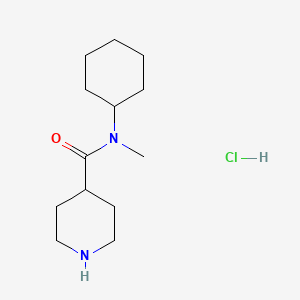

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride

Beschreibung

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride is a piperidine-derived compound characterized by a cyclohexyl and methyl substitution on the nitrogen atom of the carboxamide group. Its molecular formula is C₁₂H₂₃ClN₂O, with a molecular weight of 246.78 g/mol (exact value may vary slightly based on hydration or salt form). This compound is typically stored under dry, room-temperature conditions to maintain stability.

Eigenschaften

IUPAC Name |

N-cyclohexyl-N-methylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLWDCIFTHWCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride involves the reaction of cyclohexylamine with N-methyl-4-piperidinecarboxylic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-cyclohexyl-N-methyl-4-piperidinecarboxamide oxide.

Reduction: Formation of N-cyclohexyl-N-methyl-4-piperidinecarboxamide.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a therapeutic agent in various biological assays.

Medicine: Studied for its potential use in the treatment of neurological disorders.

Industry: Employed in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The presence of methyl or ethyl groups (e.g., in the target compound vs.

- Aromatic vs. Aliphatic Substituents: Compounds like N-(4-Methoxyphenyl) derivatives introduce aromaticity and electron-donating groups, which may enhance interactions with aromatic amino acid residues in proteins.

Research and Industrial Relevance

- Medicinal Chemistry : Piperidinecarboxamide derivatives are explored for CNS-targeting applications due to their ability to cross the blood-brain barrier.

- Synthetic Challenges : The N-Cyclohexyl-N-methyl substitution in the target compound may require specialized synthetic routes compared to simpler analogs like N-Cyclohexyl-4-piperidinecarboxamide HCl.

Biologische Aktivität

N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride, often referred to as a piperidine derivative, has garnered attention in recent years due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with cyclohexyl and methyl groups. Its unique structure contributes to its distinct biological properties.

This compound interacts with specific biological targets, primarily receptors and enzymes. The binding affinity and selectivity of this compound influence its pharmacological effects, which include modulation of neurotransmitter systems and potential therapeutic applications in various diseases.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the structure-activity relationship (SAR) among piperidine derivatives, suggesting that modifications can enhance or diminish their efficacy against microbial strains.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Against Strains |

|---|---|---|

| N-Cyclohexyl-N-methyl-4-piperidinecarboxamide | 2 μg/mL (against M. tuberculosis) | Selective for M. tuberculosis |

| Other Piperidine Derivative A | 4 μg/mL | Broad-spectrum |

| Other Piperidine Derivative B | >1000 μg/mL | No significant activity |

2. Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated selective toxicity against cancerous cells while exhibiting minimal effects on non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Table 2: Cytotoxicity Data

| Compound Name | IC50 (μg/mL) | Cell Line Tested |

|---|---|---|

| N-Cyclohexyl-N-methyl-4-piperidinecarboxamide | >50 | HaCaT (non-cancerous) |

| Other Piperidine Derivative C | 12.5 | Cancer cell line A |

| Other Piperidine Derivative D | 15 | Cancer cell line B |

Case Study 1: Tuberculostatic Activity

A recent study evaluated the tuberculostatic activity of various piperidine derivatives, including this compound. The compound exhibited significant inhibitory effects against both standard and drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were notably low compared to traditional treatments, indicating its potential as a therapeutic agent.

Case Study 2: Analgesic Properties

Another investigation into related compounds revealed that certain piperidine derivatives possess analgesic properties comparable to established analgesics. The study found that modifications in the piperidine structure could enhance analgesic effects while minimizing adverse reactions.

Comparative Analysis with Similar Compounds

Table 3: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Cytotoxicity IC50 (μg/mL) | Unique Features |

|---|---|---|---|

| N-Cyclohexyl-N-methyl-4-piperidinecarboxamide | Significant | >50 | Selective for M. tuberculosis |

| N-Cyclohexyl-N-methyl-2-piperidinecarboxamide | Moderate | <30 | Broader antimicrobial spectrum |

| N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide | Low | >100 | Less selective |

Q & A

Q. What are the standard synthetic routes for N-Cyclohexyl-N-methyl-4-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or amide coupling reactions. For example:

- Step 1: React 4-piperidinecarboxylic acid derivatives with cyclohexylmethylamine in the presence of coupling agents (e.g., EDCI/HOBt) under inert atmospheres to form the amide bond.

- Step 2: Perform N-methylation using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Hydrochloride salt formation via HCl gas or aqueous HCl in anhydrous solvents like ethanol .

Optimization Tips:

- Temperature Control: Maintain 0–5°C during amide coupling to minimize side reactions.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Purification: Employ recrystallization from ethanol/water mixtures for high-purity hydrochloride salts .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy:

- HPLC Analysis:

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 283.2 (free base) and [M+Cl]⁻ at m/z 319.7 (hydrochloride) .

Advanced Research Questions

Q. What strategies are used to evaluate its structure-activity relationships (SAR) in biological systems?

Methodological Answer:

- Analog Synthesis: Modify substituents on the piperidine ring (e.g., replace cyclohexyl with benzyl) to assess steric/electronic effects.

- Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to measure affinity (Kᵢ values).

- Functional Assays: Test cAMP inhibition or calcium flux in cell lines expressing target GPCRs .

Key Finding:

Substitution at the piperidine nitrogen with bulky groups (e.g., cyclohexyl) enhances selectivity for σ-1 receptors over opioid receptors .

Q. How can researchers address stability and solubility challenges in pharmacological studies?

Methodological Answer:

- Solubility Enhancement:

- Stability Testing:

- Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis products (e.g., free amine or carboxylic acid) .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Source of Contradictions: Variability in assay conditions (e.g., cell type, incubation time) or compound purity.

- Troubleshooting Steps:

- Reproduce Experiments: Use standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves).

- Validate Purity: Require ≥95% purity (HPLC) and confirm salt form (e.g., via chloride ion electrode).

- Control for Off-Target Effects: Include pharmacological antagonists (e.g., haloperidol for σ-1 receptors) .

Example: Discrepancies in IC₅₀ values for serotonin receptor inhibition may arise from differences in cell membrane preparation methods .

Q. What computational methods are employed to predict interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., σ-1 receptor PDB: 5HK1).

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions include hydrogen bonds with Thr181 and hydrophobic contacts with Leu182 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.